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Introduction
ATTO 647N is a fluorescent dye that has become an invaluable tool for live-cell imaging due to

its exceptional photophysical properties. As a rhodamine-based dye, it offers high molar

absorptivity, strong fluorescence quantum yield, and excellent photostability, making it

particularly well-suited for demanding applications such as long-term time-lapse imaging and

super-resolution microscopy.[1] Its excitation and emission maxima in the far-red spectrum

(approximately 644 nm and 669 nm, respectively) minimize phototoxicity and cellular

autofluorescence, leading to high signal-to-noise ratios.[2][3]

This document provides detailed protocols for using ATTO 647N in live-cell imaging,

summarizes its key quantitative properties, and illustrates relevant biological pathways and

experimental workflows. ATTO 647N is effective for high-precision applications including single-

molecule detection, structured illumination microscopy (SIM), stimulated emission depletion

(STED) microscopy, and flow cytometry.[1][4]

Data Presentation
Photophysical Properties of ATTO 647N
The performance of a fluorophore is defined by its photophysical characteristics. The table

below summarizes the key properties of ATTO 647N.
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Property Value Reference

Excitation Maximum (λex) 644 nm [2][3]

Emission Maximum (λem) 669 nm [2][3]

Molar Extinction Coefficient

(εmax)
150,000 M⁻¹cm⁻¹ [2][5]

Fluorescence Quantum Yield

(ηfl)
0.65 [2]

Fluorescence Lifetime (τfl) 3.5 ns [5]

Molecular Weight (MW) ~771 g/mol [2]

Comparative Analysis with Other Far-Red Dyes
ATTO 647N is often chosen over other dyes in the same spectral class due to its superior

performance, particularly its photostability.

Property ATTO 647N Cy5 Alexa Fluor 647

Excitation Max (nm) 644 649 650

Emission Max (nm) 669 670 668

Quantum Yield 0.65 0.28 0.33

Photostability High Moderate High

Brightness High Moderate High

Note: Data compiled from various sources for general comparison.[6][7] Performance can vary

based on experimental conditions.

Experimental Protocols
Protocol 1: Live-Cell Mitochondrial Labeling
ATTO 647N NHS ester can be used as a highly effective mitochondrial marker in living cells,

demonstrating enhanced brightness and photostability compared to other common
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mitochondrial dyes.[8] This protocol is adapted from studies using U2OS cells.[4][8]

Materials:

ATTO 647N NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Phosphate-Buffered Saline (PBS)

Cells cultured on imaging-grade dishes or coverslips

Procedure:

Prepare Stock Solution: Dissolve ATTO 647N NHS ester in anhydrous DMSO to create a 1

mM stock solution. Store aliquots at -20°C, protected from light and moisture.

Cell Preparation: Culture cells to a desired confluency (typically 60-80%) on a vessel suitable

for high-resolution microscopy.

Prepare Staining Solution: Dilute the 1 mM ATTO 647N stock solution in pre-warmed live-cell

imaging medium to a final concentration of 1.5 µM.[8]

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed

PBS. Add the staining solution to the cells.

Incubation: Incubate the cells for 30 minutes at 20°C or 37°C, protected from light.[8] A study

has shown that cell viability remains high (>86%) after a 30-minute incubation.[4]

Washing: Remove the staining solution and wash the cells three times with pre-warmed live-

cell imaging medium to remove unbound dye.

Imaging: The cells are now ready for imaging. Use an appropriate filter set for far-red

fluorescence (e.g., Excitation: 640/14 nm, Emission: 676/29 nm). For optimal results and to

minimize phototoxicity, use the lowest possible laser power and exposure time that provides

a sufficient signal.
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Protocol 2: General Labeling of Cell Surface Proteins
The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 647N reacts with primary

amines on the extracellular domains of membrane proteins, allowing for general labeling of the

cell surface.[9]

Materials:

ATTO 647N NHS ester

Anhydrous DMSO

Ice-cold PBS (pH 8.0)

Complete cell culture medium

Procedure:

Prepare Stock Solution: Prepare a 1-10 mg/mL stock solution of ATTO 647N NHS ester in

anhydrous DMSO.

Cell Preparation: Culture adherent cells on coverslips or imaging dishes. For suspension

cells, harvest and wash once with PBS.

Wash Cells: Wash the cells twice with ice-cold PBS to reduce membrane turnover and

remove amine-containing media components.

Prepare Labeling Solution: Dilute the ATTO 647N stock solution in ice-cold PBS (pH 8.0) to a

final concentration of 1-10 µg/mL. The slightly alkaline pH facilitates the reaction between the

NHS ester and primary amines.[3]

Labeling Reaction: Add the labeling solution to the cells and incubate for 15-30 minutes on

ice or at 4°C to minimize endocytosis.

Washing: Gently remove the labeling solution and wash the cells three to four times with ice-

cold PBS to remove all unreacted dye.
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Imaging: Replace the PBS with pre-warmed complete cell culture medium. The cells can be

imaged immediately or after a recovery period at 37°C.

Protocol 3: Targeted Protein Labeling via Antibody
Conjugation
For specific protein tracking, ATTO 647N can be conjugated to a primary antibody or a ligand

that targets a protein of interest. This protocol provides a general overview; for optimal results,

follow the specific instructions provided with protein labeling kits.[3][10]

Part A: Antibody Conjugation

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a

concentration of at least 2 mg/mL.[3] The optimal pH for NHS ester labeling is 8.3.[3]

Dye Preparation: Dissolve ATTO 647N NHS ester in DMSO immediately before use.

Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Purification: Separate the antibody-dye conjugate from the unreacted dye using a purification

column (e.g., Sephadex G-25).[7]

Part B: Cell Labeling with Conjugate

Cell Preparation: Culture cells as described in previous protocols.

Labeling: Dilute the ATTO 647N-antibody conjugate in culture medium to a working

concentration (typically 1-5 µg/mL) and add it to the cells.

Incubation: Incubate for 30-60 minutes at 37°C or on ice, depending on whether

internalization is desired.

Washing: Wash the cells three times with culture medium to remove unbound conjugates.

Imaging: Proceed with live-cell imaging.
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Visualizations
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the standard workflow for preparing and imaging live cells with

ATTO 647N.
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Caption: General workflow for live-cell imaging using ATTO 647N.

Application Example: EGFR Signaling Pathway
ATTO 647N-labeled ligands (like Epidermal Growth Factor, EGF) or antibodies can be used to

track receptor tyrosine kinase signaling and trafficking in real-time.[7] The diagram below

illustrates the key steps in EGFR activation and internalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-647n-maleimide-version-A53xg4jKyo.pdf
https://app.fluorofinder.com/dyes/1282-atto-647n-ex-max-644-nm-em-max-669-nm
https://www.jenabioscience.com/images/PDF/FP-201-647N.0001.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5670236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5670236/
https://www.spectra.arizona.edu/supplemental/ATTO_Dye_Properties_01.pdf
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/protein-biology/protein-quantitation/single-molecule-detection
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Live_Cell_Imaging_with_AF647_NHS_Ester_Conjugates.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843436/
https://www.researchgate.net/figure/Atto-647N-for-live-cell-imaging-applications-with-high-demand-for-optical-properties-A_fig4_348518293
https://www.jenabioscience.com/images/PDF/FP-202-647N.0003.pdf
https://www.benchchem.com/product/b15554283#live-cell-imaging-protocol-with-atto-647n
https://www.benchchem.com/product/b15554283#live-cell-imaging-protocol-with-atto-647n
https://www.benchchem.com/product/b15554283#live-cell-imaging-protocol-with-atto-647n
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15554283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

